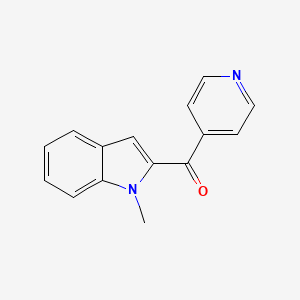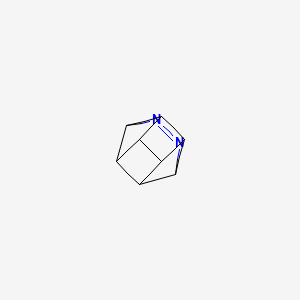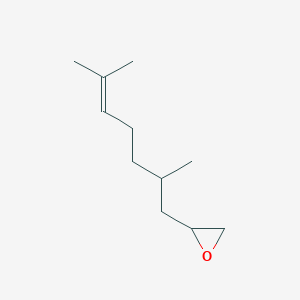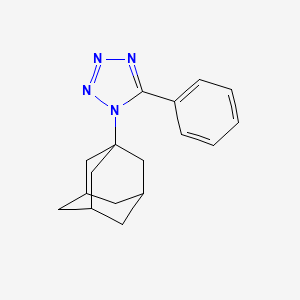
1-(1-Adamantyl)-5-phenyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-5-phenyltetrazole is a compound that combines the unique structural features of adamantane and tetrazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tetrazole is a five-membered ring containing four nitrogen atoms, known for its high nitrogen content and potential energetic properties. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(1-Adamantyl)-5-phenyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and phenylhydrazine as the primary starting materials.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group. This intermediate is then reacted with phenylhydrazine to form a hydrazone derivative.
Cyclization: The hydrazone derivative undergoes cyclization in the presence of a suitable reagent, such as sodium azide, to form the tetrazole ring. This step often requires specific conditions, such as elevated temperatures and the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-5-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. This can be achieved using reagents like alkyl halides or acyl chlorides.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-5-phenyltetrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its stability and rigidity make it a useful tool for investigating biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its tetrazole ring is known to mimic carboxylic acids, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)-5-phenyltetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target, leading to various biological effects. The adamantane moiety provides structural stability and rigidity, enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-5-phenyltetrazole can be compared with other similar compounds, such as:
1-Adamantylamine: This compound contains the adamantane moiety but lacks the tetrazole ring. It is used in the synthesis of various pharmaceuticals and has different chemical properties.
5-Phenyltetrazole: This compound contains the tetrazole ring but lacks the adamantane moiety. It is used in the synthesis of energetic materials and has different reactivity.
1-(1-Adamantyl)-1H-tetrazole: This compound is similar but has a different substitution pattern on the tetrazole ring. It is used in similar applications but may have different properties.
The uniqueness of this compound lies in the combination of the adamantane and tetrazole moieties, which imparts unique chemical and physical properties not found in other compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and properties. Its synthesis, chemical reactivity, and applications in various fields make it a valuable compound for scientific research and industrial applications. Understanding its mechanism of action and comparing it with similar compounds further highlights its potential and uniqueness.
Propiedades
Número CAS |
24886-65-5 |
|---|---|
Fórmula molecular |
C17H20N4 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5-phenyltetrazole |
InChI |
InChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-19-20-21(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
Clave InChI |
QSTQERZQJQPIBY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




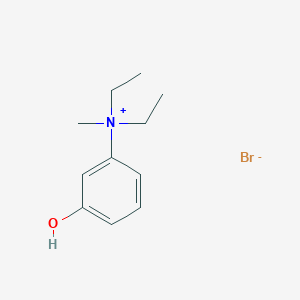
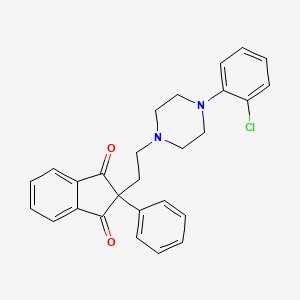

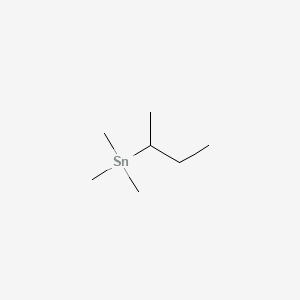
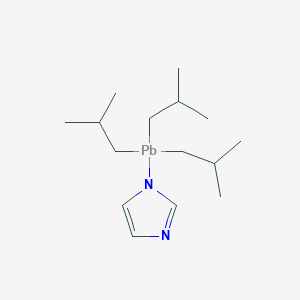
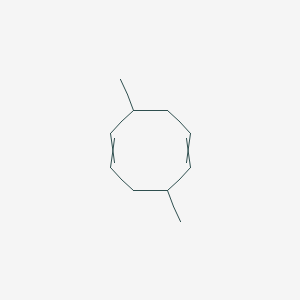
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
